tert-butyl N-(4-hydroxycycloheptyl)carbamate
Description
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxycycloheptyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-5-4-6-10(14)8-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
RSADHHOHMOUXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(CC1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the formation of a carbamate linkage between a hydroxycycloalkyl amine or its precursor and tert-butyl carbamate or its activated derivatives. The key steps typically include:
- Starting materials: 4-hydroxycycloheptanone or 4-hydroxycycloheptylamine derivatives and tert-butyl carbamate or Boc-protected amines.
- Reaction type: Carbamate formation via nucleophilic substitution or condensation.
- Catalysts and reagents: Bases such as potassium carbonate or organic bases, and sometimes transition metal catalysts to promote coupling.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: Mild to moderate heating (ambient to 100°C) depending on the reaction kinetics.
Specific Synthetic Routes
| Step | Reaction Description | Conditions | Yield & Notes |
|---|---|---|---|
| 1. Formation of 4-hydroxycycloheptylamine | Reduction of 4-hydroxycycloheptanone using reducing agents (e.g., sodium borohydride) | Room temperature, methanol solvent | High yield; stereochemistry control critical |
| 2. Carbamate formation | Reaction of 4-hydroxycycloheptylamine with di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbamate under basic conditions | Potassium carbonate in DMF, 50-80°C, 12-24 h | Yields up to 80-90%; purification by chromatography |
| 3. Alternative direct coupling | Reaction of 4-hydroxycycloheptanone with tert-butyl carbamate in presence of catalysts such as bismuth nitrate pentahydrate | Neat or DMF, 1:1 molar ratio, 60-100°C | Moderate yields; requires careful workup |
Reaction Mechanism Insights
- The nucleophilic amine attacks the electrophilic carbonyl carbon of the Boc reagent, forming the carbamate linkage.
- Hydroxy group on the cycloheptyl ring remains intact, allowing further functionalization.
- Reaction conditions are optimized to avoid side reactions such as over-alkylation or hydrolysis.
To confirm the successful synthesis and purity of tert-butyl N-(4-hydroxycycloheptyl)carbamate, the following analytical methods are employed:
| Technique | Purpose | Typical Data |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ¹H NMR: tert-butyl protons at δ ~1.4 ppm; hydroxy proton signals; ¹³C NMR: carbamate carbonyl at δ ~155 ppm |
| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak consistent with C12H23NO3 (expected M+H ≈ 229) |
| Infrared Spectroscopy (IR) | Functional group identification | Strong carbamate C=O stretch (~1700 cm⁻¹), O-H stretch (~3300 cm⁻¹) |
| Elemental Analysis | Purity and composition | C, H, N percentages matching theoretical values |
| X-ray Crystallography (if crystalline) | Stereochemical and conformational analysis | Confirms ring conformation and carbamate linkage |
| Compound | CAS Number | Preparation Method Highlights | Yield | Notes |
|---|---|---|---|---|
| tert-Butyl N-(4-hydroxycyclohexyl)carbamate | 111300-06-2 | Reaction of 4-hydroxycyclohexanone with tert-butyl carbamate under basic conditions | 80-90% | Well-documented; used as a model for cycloheptyl analog |
| tert-Butyl N-[(1R)-3-oxocyclohexyl]carbamate | 1383797-87-2 | Carbamate coupling using bismuth nitrate catalyst | Up to 85% | Demonstrates catalyst effect on yield |
| tert-Butyl (4-oxocyclohexyl)carbamate | 179321-49-4 | Sodium cyanoborohydride reduction followed by carbamate formation | 45% (cis), 19% (trans) | Shows stereochemical challenges |
- Catalyst selection: Transition metal catalysts (e.g., bismuth nitrate pentahydrate) can improve reaction rates and yields.
- Solvent effects: Polar aprotic solvents such as DMF enhance solubility and reaction efficiency.
- Temperature control: Moderate heating accelerates reactions but excessive heat may cause decomposition.
- Stereoselectivity: Use of chiral auxiliaries or resolution methods is necessary to obtain enantiomerically pure products.
- Purification: Chromatographic techniques such as silica gel column chromatography with solvent gradients (e.g., dichloromethane/ethyl acetate mixtures) are effective.
| Parameter | Typical Conditions | Effect on Outcome |
|---|---|---|
| Starting material | 4-hydroxycycloheptanone or amine | Determines ring size and substitution |
| Carbamate reagent | Di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbamate | Source of tert-butyl carbamate group |
| Base | Potassium carbonate, sodium bicarbonate | Neutralizes acid byproducts, promotes reaction |
| Solvent | DMF, DCM, or neat | Influences solubility and reaction kinetics |
| Temperature | 25-100°C | Higher temp increases rate but risks side reactions |
| Reaction time | 12-24 hours | Sufficient for completion, monitored by TLC |
| Purification | Silica gel chromatography | Removes impurities and isomers |
The preparation of this compound is achievable by adapting established methods used for related carbamate derivatives. Key to successful synthesis are the choice of starting materials, reaction conditions, and purification techniques. Optimization of catalysts, solvents, and temperature can significantly improve yield and stereochemical purity. Analytical characterization using NMR, MS, IR, and elemental analysis ensures structural confirmation. These preparation methods provide a reliable foundation for further applications in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
tert-Butyl N-(4-hydroxycycloheptyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbamate group would yield an amine .
Scientific Research Applications
tert-Butyl N-(4-hydroxycycloheptyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition, particularly in the development of inhibitors for enzymes such as acetylcholinesterase.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxycycloheptyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of neurotransmitter levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexyl and Cyclopentyl Analogs
tert-Butyl (4-hydroxycyclohexyl)carbamate (CAS 167081-25-6)
- Structure : A six-membered cyclohexyl ring with a 4-hydroxy substituent.
- Molecular Formula: C₁₁H₂₁NO₃ (MW 215.29 g/mol) .
- Hydrogen Bonding: The hydroxyl group in both compounds participates in hydrogen bonding, but the larger cycloheptyl ring may alter bond distances and angles. For example, in tert-butyl N-hydroxycarbamate, O–H···O hydrogen bonds are observed at 2.647 Å . Cycloheptyl’s geometry may elongate such interactions.
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0)
- Structure : A five-membered cyclopentyl ring with a 3-hydroxy group.
- Synthetic Utility: Cyclopentyl carbamates are often used in constrained peptidomimetics, whereas cycloheptyl derivatives may offer intermediate flexibility for targeting larger binding pockets .
Substituent Variations
tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate (CAS 178163-65-0)
- Structure : A cyclohexyl ring fused to a phenyl group with a ketone substituent.
- Molecular Weight : 289.37 g/mol .
- Key Differences :
- Electronic Effects : The ketone group introduces electron-withdrawing effects, altering reactivity compared to the hydroxyl group in the target compound.
- Applications : Such derivatives are used in kinase inhibitors, suggesting that tert-butyl N-(4-hydroxycycloheptyl)carbamate could similarly serve in drug scaffolds if functionalized appropriately .
tert-Butyl N-[trans-4-acetylcyclohexyl]carbamate (CAS 1198355-02-0)
- Structure : A trans-4-acetyl-substituted cyclohexyl ring.
- Molecular Weight : 241.33 g/mol .
- Stability: Acetylated derivatives may exhibit reduced stability under basic conditions compared to hydroxylated analogs .
tert-Butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8)
- Implications : The hydroxyl group in this compound may introduce mild reactivity (e.g., hydrogen bonding or oxidation susceptibility), necessitating precautions similar to those for tert-butyl N-hydroxycarbamate .
Biological Activity
Overview
Tert-butyl N-(4-hydroxycycloheptyl)carbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structure that includes a tert-butyl group and a hydroxycycloheptyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and neuroprotective effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and cellular receptors. The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways and signal transduction processes. Notably, it has shown potential in modulating neuroinflammatory responses, which is crucial for conditions such as Alzheimer's disease (AD) .
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structures exhibit significant biological activities. This compound has been investigated for its effects on neurodegenerative diseases, particularly its ability to inhibit amyloid beta (Aβ) aggregation and modulate acetylcholinesterase activity. These properties suggest its potential as a therapeutic agent in Alzheimer's disease management .
Key Findings
- Inhibition of Aβ Aggregation : In vitro studies have demonstrated that this compound can inhibit Aβ aggregation, which is a hallmark of Alzheimer's pathology .
- Neuroprotective Effects : The compound has shown protective effects on astrocytes against Aβ-induced toxicity, reducing levels of pro-inflammatory cytokines such as TNF-α and free radicals .
- Enzyme Inhibition : It acts as an inhibitor of β-secretase and acetylcholinesterase, with IC50 values indicating moderate potency in these roles .
Case Studies
Several studies have explored the biological activity of related compounds and their implications for neurodegenerative diseases:
- Study on M4 Compound : A derivative of this compound, known as M4, was tested for its effects on Aβ-induced cell death in astrocytes. Results indicated a reduction in cell death and inflammatory markers, highlighting the compound's neuroprotective potential .
- In Vivo Models : In vivo studies using scopolamine-induced models of Alzheimer's disease demonstrated that treatment with M4 led to reduced Aβ levels in the brain compared to control groups. However, the bioavailability in the brain was noted as a limiting factor for efficacy .
Data Tables
| Biological Activity | IC50 Value | Effect |
|---|---|---|
| β-Secretase Inhibition | 15.4 nM | Moderate inhibition |
| Acetylcholinesterase Inhibition | K i = 0.17 μM | Moderate inhibition |
| Aβ Aggregation Inhibition | 85% at 100 μM | Significant reduction |
| TNF-α Reduction | Not quantified | Neuroprotective effect |
Q & A
Basic Research Questions
Q. What are the standard laboratory-scale synthesis protocols for tert-butyl N-(4-hydroxycycloheptyl)carbamate?
- Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting tert-butyl carbamate with a hydroxy-substituted cycloheptyl derivative (e.g., 4-hydroxycycloheptyl chloride) under basic conditions (e.g., K₂CO₃ or triethylamine) in anhydrous solvents like DMF or THF .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography or recrystallization. Yield optimization requires precise stoichiometry and temperature control (e.g., 0°C to room temperature).
Q. Which analytical techniques are most reliable for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on carbamate carbonyl (~155 ppm) and tert-butyl protons (1.2–1.4 ppm) .
- HPLC/MS : Assess purity (>95%) and molecular ion peak (e.g., [M+H]⁺) .
- FT-IR : Identify N-H stretching (~3350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .
Q. How is this compound utilized in preliminary biological studies?
- Applications :
- Enzyme Inhibition : Screen as a substrate/inhibitor for hydrolases or proteases using kinetic assays (e.g., IC₅₀ determination) .
- Cellular Uptake : Evaluate permeability via Caco-2 cell monolayers, correlating with logP values (~2.5–3.5) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL or SIR97 for structure refinement. Key steps:
- Grow crystals via slow evaporation (solvent: EtOAc/hexane).
- Resolve cycloheptyl chair conformations and carbamate orientation using ORTEP-3 for 3D visualization .
- Data Interpretation : Compare experimental bond angles/distances with DFT-calculated geometries to validate stereochemistry.
Q. What strategies address contradictory reactivity data in carbamate derivatives under basic conditions?
- Approach :
- Controlled Experiments : Vary base strength (e.g., NaOH vs. K₂CO₃) and solvent polarity (DMF vs. THF) to isolate competing pathways (e.g., elimination vs. substitution) .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in tert-butyl group) to track oxygen transfer in hydrolysis reactions .
Q. How can this compound be modified to enhance its pharmacokinetic properties?
- Design Strategies :
- Prodrug Synthesis : Introduce ester or phosphate groups at the hydroxycycloheptyl position to improve solubility .
- Metabolic Stability : Assess CYP450 interactions via liver microsome assays; modify substituents to reduce oxidative metabolism .
- Data Table :
| Modification | LogP Change | Solubility (mg/mL) | Half-life (h, microsomes) |
|---|---|---|---|
| Parent Compound | 3.2 | 0.15 | 1.2 |
| Phosphate Ester | 1.8 | 5.6 | 2.8 |
| Methyl Ether | 3.5 | 0.08 | 0.9 |
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in amber glass under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .
- Dispose of waste via incineration or approved chemical disposal services .
Q. How can researchers troubleshoot low yields in carbamate coupling reactions?
- Troubleshooting :
- Side Reactions : Add scavengers (e.g., molecular sieves) to sequester water or byproducts .
- Catalyst Screening : Test coupling agents like HATU or EDCI for improved efficiency .
- Temperature Control : Lower reaction temperatures (e.g., 0°C) to suppress tert-butyl group cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
